

1H and 13C NMR spectral data for Tetramethylammonium hydrogensulfate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tetramethylammonium hydrogensulfate	
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A comprehensive guide to the ¹H and ¹³C NMR spectral data of **Tetramethylammonium hydrogensulfate**, alongside a comparison with viable alternatives. This guide is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of spectral data, experimental protocols, and structural comparisons.

Spectroscopic Analysis: A Comparative Overview

Herein, we present a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for **Tetramethylammonium hydrogensulfate** and its alternatives. The data, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, is systematically tabulated to facilitate straightforward comparison. Understanding the subtle shifts in spectral data can provide insights into the molecular environment and interactions of these quaternary ammonium salts.

Tetramethylammonium Cation: Core Spectral Data

The tetramethylammonium cation is the core structure in several of the compared salts. The following table summarizes its fundamental NMR spectral data as a reference.



Compound	¹H NMR Chemical Shift (δ, ppm)	¹³ C NMR Chemical Shift (δ, ppm)	Solvent
Tetramethylammoniu m	3.18	57.963	D ₂ O[1]

Comparative NMR Data of Tetramethylammonium Salts

The counter-ion can influence the electronic environment of the tetramethylammonium cation, leading to slight variations in chemical shifts. The table below compares the NMR data of **tetramethylammonium hydrogensulfate** with other tetramethylammonium salts.

Compound	¹H NMR Chemical Shift (δ, ppm)	¹³ C NMR Chemical Shift (δ, ppm)	Solvent
Tetramethylammoniu m hydrogensulfate	Data not explicitly found	Spectrum available[2]	D ₂ O
Tetramethylammoniu m acetate	Spectrum available	Spectrum available[3]	Not specified
Tetramethylammoniu m chloride	Spectrum available	Data not explicitly found	D ₂ O
Tetramethylammoniu m iodide	Spectrum available	Spectrum available[4]	Deuterium oxide/Deuterium chloride

Note: While specific chemical shift values for some compounds were not available in a readily comparable format, links to their spectra are provided for reference.

Alternative Quaternary Ammonium Salt: Tetrabutylammonium hydrogensulfate

Tetrabutylammonium hydrogensulfate serves as a common alternative, particularly as a phase-transfer catalyst. Its bulkier alkyl groups significantly alter the NMR spectrum.



Compound	¹H NMR Chemical Shift (δ, ppm)	¹³ C NMR Chemical Shift (δ, ppm)	Solvent
Tetrabutylammonium hydrogensulfate	Spectrum available[6]	Spectrum available[7]	Not specified

Experimental Protocols

The acquisition of high-quality NMR spectra for quaternary ammonium salts requires careful sample preparation and instrument parameter selection. Below is a generalized experimental protocol.

General NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the quaternary ammonium salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. For quantitative analysis, an internal standard with a known chemical shift and concentration may be added.
- NMR Instrument: The spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 300 MHz or higher. Higher field strengths generally result in better signal dispersion and resolution.
- ¹H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is commonly used.
 - Spectral Width: A spectral width of approximately 10-15 ppm is typically sufficient.
 - Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration.
 - Relaxation Delay: A relaxation delay of 1-5 seconds is used to ensure full relaxation of the protons between scans.
- ¹³C NMR Acquisition:

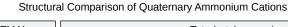


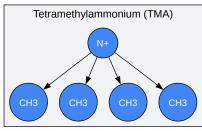
- Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments)
 is used to simplify the spectrum and improve signal-to-noise.
- Spectral Width: A wider spectral width of around 200-250 ppm is necessary to cover the range of carbon chemical shifts.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
- Relaxation Delay: A relaxation delay of 2-5 seconds is generally appropriate.
- Data Processing: The acquired Free Induction Decay (FID) is processed by applying a
 Fourier transform. Phase and baseline corrections are then performed to obtain the final
 spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard
 (e.g., TMS).

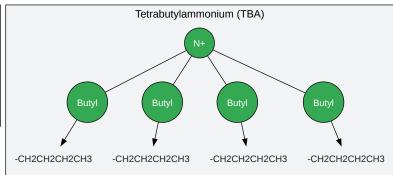
Structural Comparison of Cations

To visualize the structural difference between the tetramethylammonium and tetrabutylammonium cations, a DOT language script for Graphviz is provided below.









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Caption: A diagram illustrating the structural differences between the tetramethylammonium and tetrabutylammonium cations.

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- To cite this document: BenchChem. [1H and 13C NMR spectral data for Tetramethylammonium hydrogensulfate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140689#1h-and-13c-nmr-spectral-data-for-tetramethylammonium-hydrogensulfate]

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